molecular formula C19H15N B084643 10-Phenyl-9,10-dihydroacridine CAS No. 10336-24-0

10-Phenyl-9,10-dihydroacridine

Cat. No. B084643
CAS RN: 10336-24-0
M. Wt: 257.3 g/mol
InChI Key: OJKQAHDVVFZGLX-UHFFFAOYSA-N
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Patent
US06410732B2

Procedure details

18.12 g of acridan (0.10 mol), 17.30 g of bromobenzene (0.11 mol), 14.40 g of sodium t-butoxide (0.15 mol), 1.12 g of Pd(OAc)2 (5 mmol), and 0.81 g of tri-t-butylphosphine (4 mmol) were taken up in 100 mL of dry toluene and this reaction mixture was allowed to stir under inert atmosphere. The exothermic reaction heated to reflux, then cooled to room temperature and was allowed to stir for 1 h. TLC analysis showed the reaction had gone to completion, so the reaction mixture was passed through a short plug of silica gel, which was subsequently washed with 1 L of CH2Cl2. The filtrate was concentrated to dryness and purified by column chromatography to afford 25.21 g of the N-phenylacridan (98.0%).
Quantity
18.12 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.12 g
Type
catalyst
Reaction Step Five
Quantity
0.81 g
Type
catalyst
Reaction Step Six
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:16]1([N:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:13][C:14]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]2=3)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
18.12 g
Type
reactant
Smiles
C1=CC=CC=2NC3=CC=CC=C3CC12
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
14.4 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
1.12 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Six
Name
Quantity
0.81 g
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir under inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
WASH
Type
WASH
Details
was subsequently washed with 1 L of CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=2C=CC=CC2CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 25.21 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.